molecular formula C15H15ClN2O2 B4735929 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B4735929
M. Wt: 290.74 g/mol
InChI Key: ABTCAZKANOWFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as XMD8-92, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. XMD8-92 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases, making it an important molecule of interest in the field of scientific research.

Mechanism of Action

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide exerts its therapeutic effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases. 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide binds to the intracellular protein Dishevelled (Dvl), which is a key regulator of the Wnt/β-catenin pathway. This binding prevents the activation of downstream signaling events, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.

Advantages and Limitations for Lab Experiments

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide also has some limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, its specificity for the Wnt/β-catenin pathway may limit its use in diseases where other signaling pathways are involved.

Future Directions

There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One potential direction is to study its efficacy in clinical trials for various diseases, including cancer, osteoporosis, and Alzheimer's disease. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is a promising molecule with potential therapeutic applications in multiple diseases, making it an important area of research in the scientific community.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and colon cancer cells. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-6-7-12(16)13(8-10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTCAZKANOWFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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